BDA-366
Overview
Description
BDA-366 is a small molecule that has been identified as a putative antagonist of the B-cell lymphoma 2 (Bcl-2) BH4 domain. It has shown potential in inducing apoptosis independently of Bcl-2 in various cancer cell models, including chronic lymphocytic leukemia and diffuse large B-cell lymphoma . This compound is proposed to switch Bcl-2 from an antiapoptotic to a proapoptotic protein, thereby activating Bax and inducing apoptosis .
Preparation Methods
The synthetic routes and reaction conditions for BDA-366 are not extensively detailed in the available literature. it is known that the compound was identified through virtual screening combined with biophysical and biochemical methods . The industrial production methods for this compound have not been explicitly documented, indicating that it may still be in the research and development phase.
Chemical Reactions Analysis
BDA-366 undergoes several types of chemical reactions, primarily focusing on its interaction with the Bcl-2 protein. It has been proposed to switch Bcl-2 from an antiapoptotic to a proapoptotic protein, thereby activating Bax and inducing apoptosis . The common reagents and conditions used in these reactions include the inhibition of the PI3K/AKT pathway, resulting in Bcl-2 dephosphorylation and reduced Mcl-1 protein levels . The major products formed from these reactions are apoptotic cells, particularly in cancer cell models .
Scientific Research Applications
BDA-366 has significant scientific research applications, particularly in the field of cancer therapy. It has shown selective toxicity against various cancer cell types, including chronic lymphocytic leukemia and diffuse large B-cell lymphoma . This compound has been proposed to kill lung cancer and multiple myeloma cells by switching Bcl-2 from an antiapoptotic to a proapoptotic protein . Additionally, it has been shown to inhibit the activity of the PI3K/AKT pathway, resulting in Bcl-2 dephosphorylation and reduced Mcl-1 protein levels . These properties make this compound a promising candidate for further research and development in cancer therapy.
Mechanism of Action
The mechanism of action of BDA-366 involves its interaction with the Bcl-2 protein. It has been proposed to switch Bcl-2 from an antiapoptotic to a proapoptotic protein, thereby activating Bax and inducing apoptosis . recent studies have challenged this view, suggesting that this compound’s cell-death properties may involve other mechanisms beyond switching Bcl-2 conformation . These mechanisms may include the inhibition of the PI3K/AKT pathway, resulting in Bcl-2 dephosphorylation and reduced Mcl-1 protein levels .
Comparison with Similar Compounds
BDA-366 is unique in its proposed mechanism of switching Bcl-2 from an antiapoptotic to a proapoptotic protein . Similar compounds include venetoclax, which targets the hydrophobic cleft of Bcl-2 and has been developed as a promising anticancer precision medicine for treating chronic lymphocytic leukemia . Another similar compound is DC-B01, a novel Bcl-2 inhibitor targeting the BH4 domain, which has shown potential in inducing apoptosis via the mitochondria-mediated pathway . These compounds highlight the uniqueness of this compound in its proposed mechanism of action and its potential for further research and development in cancer therapy.
Biological Activity
BDA-366 is a small molecule that acts as a selective antagonist of the B-cell lymphoma 2 (Bcl-2) protein, specifically targeting its BH4 domain. This compound has garnered attention due to its potential therapeutic applications in treating various cancers, particularly those characterized by Bcl-2 overexpression, such as chronic lymphocytic leukemia (CLL) and multiple myeloma (MM).
This compound induces apoptosis in cancer cells by promoting a conformational change in the Bcl-2 protein. This change effectively transforms Bcl-2 from an anti-apoptotic factor into a pro-apoptotic signal, facilitating cell death. The mechanism involves the exposure of the BH3 domain of Bcl-2, which is crucial for initiating apoptosis.
Key Mechanistic Insights:
- Conformational Change : this compound binds to the BH4 domain of Bcl-2, leading to decreased phosphorylation and exposing the BH3 domain .
- Induction of Apoptosis : Studies have shown that this compound can induce robust apoptosis in both MM cell lines and primary CLL cells .
Biological Activity
The biological activity of this compound has been extensively studied in vitro and in vivo. The following table summarizes the key findings related to its biological effects:
Case Studies
- Multiple Myeloma : In a study involving multiple myeloma cell lines, treatment with this compound resulted in significant apoptosis, demonstrating its potential as a therapeutic agent against this malignancy.
- Chronic Lymphocytic Leukemia : Research indicated that this compound effectively induced apoptosis in primary CLL cells, suggesting its utility in treating patients with this type of leukemia.
- Combination Therapies : Preliminary investigations into combining this compound with other therapeutic agents have shown enhanced anti-cancer effects, highlighting its potential role in multi-drug regimens.
In Vitro Studies
In vitro studies have consistently shown that this compound can induce apoptosis across various cancer cell types. The compound's ability to alter the conformational state of Bcl-2 is pivotal to its function as an antagonist.
In Vivo Studies
Animal models have been employed to assess the efficacy and safety of this compound. Early results indicate promising outcomes in reducing tumor size and improving survival rates without significant toxicity.
Summary of Findings
The biological activity of this compound underscores its potential as a novel therapeutic agent targeting apoptotic pathways in cancer treatment. Its selective antagonism of Bcl-2 presents a compelling strategy for overcoming resistance mechanisms commonly seen in cancer therapies.
Properties
CAS No. |
1821496-27-8 |
---|---|
Molecular Formula |
C24H29N3O4 |
Molecular Weight |
423.513 |
IUPAC Name |
1-(((S)-3-(diethylamino)-2-hydroxypropyl)amino)-4-((((S)-oxiran-2-yl)methyl)amino)anthracene-9,10-dione |
InChI |
InChI=1S/C24H29N3O4/c1-3-27(4-2)13-15(28)11-25-19-9-10-20(26-12-16-14-31-16)22-21(19)23(29)17-7-5-6-8-18(17)24(22)30/h5-10,15-16,25-26,28H,3-4,11-14H2,1-2H3/t15-,16-/m0/s1 |
InChI Key |
JYOOEVFJWLBLKF-HOTGVXAUSA-N |
SMILES |
CCN(CC)C[C@@H](O)CNC1=CC=C(NC[C@@H]2OC2)C3=C1C(C4=C(C3=O)C=CC=C4)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BDA-366; BDA 366; BDA366. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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